molecular formula C4H4F6 B14310924 Butane, 1,1,2,3,3,4-hexafluoro- CAS No. 114810-03-6

Butane, 1,1,2,3,3,4-hexafluoro-

Cat. No.: B14310924
CAS No.: 114810-03-6
M. Wt: 166.06 g/mol
InChI Key: RRYBTLWHUICEJR-UHFFFAOYSA-N
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Description

Butane, 1,1,2,3,3,4-hexafluoro- is a fluorinated hydrocarbon with the molecular formula C4H4F6. This compound is part of a class of chemicals known for their high stability and unique chemical properties due to the presence of multiple fluorine atoms. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane, 1,1,2,3,3,4-hexafluoro- typically involves the fluorination of butane derivatives. One common method includes the reaction of butane with fluorine gas under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.

Industrial Production Methods

Industrial production of Butane, 1,1,2,3,3,4-hexafluoro- often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while ensuring safety. The use of specialized reactors and catalysts can enhance the efficiency of the fluorination reaction.

Chemical Reactions Analysis

Types of Reactions

Butane, 1,1,2,3,3,4-hexafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

    Oxidation and Reduction: Strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated butanes, while oxidation reactions could produce fluorinated alcohols or ketones.

Scientific Research Applications

Butane, 1,1,2,3,3,4-hexafluoro- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving fluorinated molecules.

    Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty chemicals.

Mechanism of Action

The mechanism of action of Butane, 1,1,2,3,3,4-hexafluoro- involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways, particularly those involving fluorinated intermediates.

Comparison with Similar Compounds

Similar Compounds

    Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-: Similar in structure but contains chlorine atoms in addition to fluorine.

    Hexafluoro-2-butene: An unsaturated fluorinated hydrocarbon with different reactivity and applications.

Uniqueness

Butane, 1,1,2,3,3,4-hexafluoro- is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

CAS No.

114810-03-6

Molecular Formula

C4H4F6

Molecular Weight

166.06 g/mol

IUPAC Name

1,1,2,3,3,4-hexafluorobutane

InChI

InChI=1S/C4H4F6/c5-1-4(9,10)2(6)3(7)8/h2-3H,1H2

InChI Key

RRYBTLWHUICEJR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)F)F)(F)F)F

Origin of Product

United States

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